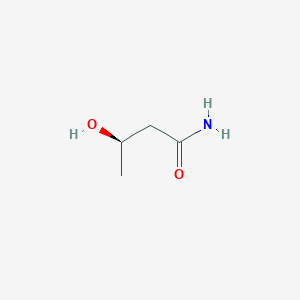
(3R)-3-hydroxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-hydroxybutanamide is an organic compound with the molecular formula C4H9NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxybutanamide can be achieved through several methods. One common approach involves the reduction of (3R)-3-hydroxybutanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent over-reduction.
Another method involves the enzymatic resolution of racemic mixtures of 3-hydroxybutanamide using specific enzymes that selectively react with one enantiomer, leaving the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biocatalytic processes using microorganisms or enzymes that can produce the compound with high enantiomeric purity. These methods are often preferred due to their efficiency and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxobutanamide.
Reduction: The amide group can be reduced to form the corresponding amine, 3-hydroxybutylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halogens.
Major Products Formed
Oxidation: 3-oxobutanamide
Reduction: 3-hydroxybutylamine
Substitution: Halogenated derivatives of 3-hydroxybutanamide
Aplicaciones Científicas De Investigación
(3R)-3-hydroxybutanamide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism by which (3R)-3-hydroxybutanamide exerts its effects depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. The molecular targets and pathways involved can vary, but they often include enzymes that recognize the specific chiral configuration of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-hydroxybutanamide: The enantiomer of (3R)-3-hydroxybutanamide, which has the opposite chiral configuration.
3-hydroxybutanoic acid: The carboxylic acid precursor to this compound.
3-oxobutanamide: The oxidized form of this compound.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomer and other related compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Fórmula molecular |
C4H9NO2 |
|---|---|
Peso molecular |
103.12 g/mol |
Nombre IUPAC |
(3R)-3-hydroxybutanamide |
InChI |
InChI=1S/C4H9NO2/c1-3(6)2-4(5)7/h3,6H,2H2,1H3,(H2,5,7)/t3-/m1/s1 |
Clave InChI |
OOHIGOIEQKKEPK-GSVOUGTGSA-N |
SMILES isomérico |
C[C@H](CC(=O)N)O |
SMILES canónico |
CC(CC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)

![tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13466969.png)
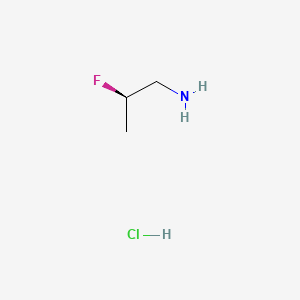
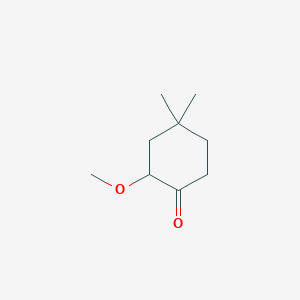

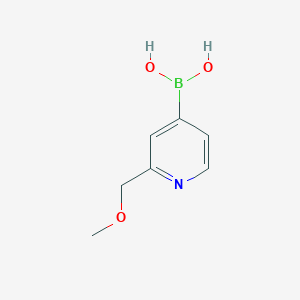
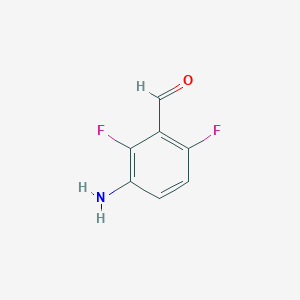
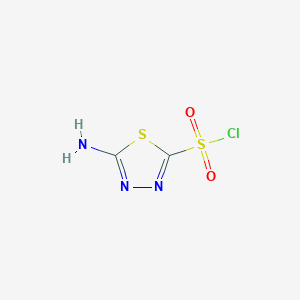
![Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13467002.png)
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13467003.png)
![5-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylic acid](/img/structure/B13467005.png)


